molecular formula C12H14N2O2 B13676914 5-(tert-Butyl)benzimidazole-2-carboxylic Acid

5-(tert-Butyl)benzimidazole-2-carboxylic Acid

Cat. No.: B13676914
M. Wt: 218.25 g/mol
InChI Key: DUQKVEACZXINFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyl)benzimidazole-2-carboxylic Acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their significant pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)benzimidazole-2-carboxylic Acid typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-phenylenediamine with carboxylic acid derivatives under forcing conditions, often in the presence of a mineral acid or acetic acid, and under refluxing temperatures .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale condensation reactions. These methods may utilize transition metal-catalyzed C–N coupling reactions or intramolecular oxidative C–N couplings . The choice of method depends on the desired yield, purity, and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)benzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various benzimidazole derivatives, while substitution reactions can produce a wide range of functionalized benzimidazoles .

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)benzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth . The tert-butyl group and carboxylic acid moiety can enhance the compound’s binding affinity and specificity for its targets .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-tert-butyl-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)7-4-5-8-9(6-7)14-10(13-8)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16)

InChI Key

DUQKVEACZXINFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.